molecular formula C13H19Cl2FN2 B11835836 N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride

N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride

Cat. No.: B11835836
M. Wt: 293.20 g/mol
InChI Key: WNOLMGUKJCVMSF-UHFFFAOYSA-N
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Description

N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride is a tertiary amine derivative featuring a 2-chloro-6-fluorobenzyl group and a piperidin-3-ylmethanamine backbone. For instance, derivatives such as N-(4-fluorobenzyl)-1-(piperidin-4-yl)methanamine hydrochloride (CAS 1264036-22-7) share a similar scaffold but differ in substituent positions, which significantly influence biological activity and physicochemical properties .

Properties

Molecular Formula

C13H19Cl2FN2

Molecular Weight

293.20 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-1-piperidin-3-ylmethanamine;hydrochloride

InChI

InChI=1S/C13H18ClFN2.ClH/c14-12-4-1-5-13(15)11(12)9-17-8-10-3-2-6-16-7-10;/h1,4-5,10,16-17H,2-3,6-9H2;1H

InChI Key

WNOLMGUKJCVMSF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CNCC2=C(C=CC=C2Cl)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Benzyl Intermediate: The benzyl intermediate is prepared by reacting 2-chloro-6-fluorobenzyl chloride with an appropriate nucleophile under controlled conditions.

    Piperidine Ring Formation: The benzyl intermediate is then reacted with piperidine to form the desired piperidin-3-yl derivative.

    Methanamine Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques like crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like sodium iodide (NaI) or potassium carbonate (K2CO3) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

Pharmacological Properties

N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride has been investigated for its pharmacological activities, particularly in the context of neurological and psychiatric disorders. The compound's structural features suggest it may interact with neurotransmitter systems, making it a candidate for research into treatments for conditions such as depression and anxiety.

Antidepressant Activity

Research has indicated that compounds with similar piperidine structures exhibit antidepressant-like effects in animal models. The piperidine moiety is known to influence serotonin and norepinephrine reuptake, which are critical pathways in mood regulation. Studies involving derivatives of this compound could provide insights into its efficacy as an antidepressant.

Neuroprotective Effects

There is growing interest in the neuroprotective properties of compounds containing fluorinated benzyl groups. These compounds may offer protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways.

Synthesis and Formulation

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various methods have been documented, including:

  • Amine Alkylation : The reaction of piperidine with chlorinated benzyl derivatives.
  • Hydrochloride Salt Formation : Enhancing solubility and stability through salt formation with hydrochloric acid.

Solid Dispersion Techniques

Recent patents have outlined processes for creating amorphous solid dispersions involving this compound, which can improve bioavailability. Techniques such as spray drying and melt extrusion are employed to achieve optimal formulations for pharmaceutical applications .

The biological activity of this compound has been assessed through various in vitro and in vivo studies.

In Vitro Screening

In vitro assays have demonstrated the compound's potential antibacterial and antifungal properties, comparable to established antibiotics . These studies often involve testing against a range of pathogens to evaluate the spectrum of activity.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug development. SAR studies have shown that modifications to the piperidine ring or the chlorinated benzyl group can significantly impact potency and selectivity.

Case Studies

Several case studies illustrate the applications of this compound in research:

  • Case Study 1: Antidepressant Research
    A study investigated the effects of related compounds on serotonin reuptake inhibition, revealing promising results that warrant further exploration into this compound's potential as an antidepressant .
  • Case Study 2: Neuroprotection
    Research demonstrated that compounds with similar structures provided neuroprotective effects in models of oxidative stress, suggesting that this compound could be beneficial in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The 2-chloro-6-fluorobenzyl moiety distinguishes this compound from others in the same class. Key analogs include:

  • N-(4-Chlorobenzyl)-N-(2-fluorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine hydrochloride (Compound 6) : Replaces the piperidine group with a nitrothiophene ring and introduces dual benzyl substituents. This modification enhances π-π stacking interactions but reduces solubility (logP = 3.2) .
  • N-(2-chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (Z995908944) : Substitutes the piperidine with a triazole-carboxamide group, improving metabolic stability (t₁/₂ = 4.5 h in vitro) but lowering CNS permeability due to increased polarity .
Table 1: Substituent Impact on Key Properties
Compound Substituents Molecular Weight logP Key Functional Impact
Target Compound 2-Cl-6-F-benzyl, piperidin-3-yl 328.8 (calc.) 2.8* Balanced lipophilicity for membrane permeation
Compound 6 4-Cl-benzyl, 2-F-benzyl, nitrothiophene 391.07 3.2 Enhanced target binding affinity
Z995908944 m-tolyl, triazole-carboxamide 345.09 1.9 Improved metabolic stability

*Estimated via analogous compounds.

Modifications to the Piperidine Ring

The piperidin-3-yl group in the target compound contrasts with:

  • N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methanamine hydrochloride : A positional isomer (piperidin-4-yl) with higher conformational rigidity, leading to stronger receptor interactions (IC₅₀ = 12 nM vs. 28 nM for piperidin-3-yl analogs) .
  • N-(4-Chlorobenzyl)-3-methyl-N-((5-nitrothiophen-2-yl)methyl)butan-1-amine hydrochloride (Compound 7) : Replaces piperidine with a branched aliphatic chain, reducing steric hindrance but increasing susceptibility to oxidative metabolism .

Biological Activity

N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride is a compound with potential therapeutic applications, particularly in the field of psychopharmacology. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₃H₁₈ClF₂N
  • Molecular Weight : 267.74 g/mol
  • SMILES Notation : Clc1cc(F)ccc1C(CN2CCCCC2)N

This structure features a piperidine ring, which is known for its role in various pharmacological activities.

Research indicates that this compound interacts with multiple neurotransmitter systems, primarily focusing on serotonin receptors. Specifically, it has been studied for its selective agonistic activity at the 5-HT₂C receptor, which is implicated in mood regulation and appetite control .

Pharmacological Effects

  • Antipsychotic Activity :
    • The compound has shown promising results in models for antipsychotic activity. In particular, it exhibits selectivity for the 5-HT₂C receptor, suggesting potential benefits in treating schizophrenia and related disorders .
  • Anti-mycobacterial Properties :
    • Preliminary studies have evaluated its anti-mycobacterial activity against strains such as Mycobacterium smegmatis and Mycobacterium abscessus. However, no significant growth inhibition was observed at concentrations up to 100 mM .
  • Inhibition of Kinases :
    • It has been reported that derivatives of this compound demonstrate inhibitory activity against various kinases, including those involved in cancer progression. This suggests potential applications in oncology .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyObjectiveFindings
Tiwari et al. (2013)Evaluate anti-mycobacterial activityNo significant inhibition against M. smegmatis or M. abscessus at 100 mM concentration
Research on 5-HT₂C SelectivityAssess functional selectivity in antipsychotic modelsShowed significant selectivity for 5-HT₂C receptor over 5-HT₂B receptor with promising antipsychotic-like effects
Kinase Inhibition StudiesInvestigate potential anti-cancer propertiesDemonstrated selective inhibition of specific kinases involved in tumor progression

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